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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Menth-3-ene (Cio0H1s) is a monoterpene and an alicyclic hydrocarbon.[1][2] As a member of
the terpene family, its thermochemical properties are of significant interest in various fields,
including fragrance, flavoring, and as a potential biofuel component. Understanding its
energetic characteristics, such as enthalpy of formation, heat capacity, and entropy, is crucial
for process design, safety assessments, and computational modeling of its behavior in
chemical and biological systems.

This technical guide provides a comprehensive overview of the available thermochemical data
for p-menth-3-ene. Due to the limited availability of direct experimental data for this specific
compound, this guide also presents data for structurally related and isomeric monoterpenes to
offer a comparative context. Furthermore, it details the established experimental protocols for
determining these thermochemical properties and discusses computational approaches as a
powerful alternative for data acquisition.

Physicochemical Properties of p-Menth-3-ene

Basic physicochemical properties of p-menth-3-ene are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1215651?utm_src=pdf-interest
https://www.benchchem.com/product/b1215651?utm_src=pdf-body
https://gsrs.ncats.nih.gov/ginas/app/ui/substances/9bfc5ec9-5196-4712-900c-783ee6906d28
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9941755.htm
https://www.benchchem.com/product/b1215651?utm_src=pdf-body
https://www.benchchem.com/product/b1215651?utm_src=pdf-body
https://www.benchchem.com/product/b1215651?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value
Molecular Formula CioH1s
Molecular Weight 138.25 g/mol
CAS Number 500-00-5
Stereochemistry Racemic

Thermochemical Data of p-Menth-3-ene and Related
Monoterpenes

Direct experimental thermochemical data for p-menth-3-ene, such as enthalpy of formation,
standard entropy, and heat capacity, are not readily available in the surveyed literature.
However, data for isomeric and structurally similar monoterpenes provide valuable reference
points. The following table summarizes key thermochemical data for limonene and 3-carene,
which are isomers of p-menth-3-ene.

AfH°gas AfHeliquid Cp,gas S°gas
Compound Formula
(kJ/mol) (kJ/mol) (J/mol-K) (J/mol-K)
p-Menth-3- Data not Data not Data not Data not
CioHis ) ) ] )
ene available available available available
d- Data not Data not Data not Data not
] CioH1e ] ) ) )
Limonene[3] available available available available
Data not Data not Data not Data not
3-Carenel[4] CioH1s ) ) ) )
available available available available

Note: The absence of data highlights the need for experimental determination or high-level
computational studies for p-menth-3-ene.

Experimental Protocols for Thermochemical Data
Determination
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The determination of fundamental thermochemical properties for organic compounds like p-

menth-3-ene relies on a suite of well-established calorimetric and analytical techniques. The

following sections detail the standard experimental protocols applicable to this monoterpene.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (AfH®) is a cornerstone of thermochemical data, typically

determined from the enthalpy of combustion (AcH®).

Methodology: Oxygen-Bomb Combustion Calorimetry

Sample Preparation: A precisely weighed sample of high-purity p-menth-3-ene (typically in a
gelatin capsule or on a sample holder) is placed in a crucible inside a high-pressure vessel,
the "bomb". A fuse wire is positioned to ensure ignition.

Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically ~30 atm) and
submerged in a known mass of water in a well-insulated calorimeter. The temperature of the
water is monitored with high precision.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and
the surrounding water, causing a temperature rise. The temperature is recorded until it
reaches a stable maximum and then begins to cool.

Data Analysis: The heat released during combustion is calculated from the temperature rise
and the heat capacity of the calorimeter system (determined through calibration with a
standard substance like benzoic acid). Corrections are applied for the heat of ignition and
any side reactions (e.g., formation of nitric acid from residual nitrogen).

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated
from the heat released. The standard enthalpy of formation is then derived using Hess's law,
with the known standard enthalpies of formation of the combustion products (COz and Hz20).

Heat Capacity and Entropy Determination

Heat capacity (Cp) and standard entropy (S°) are determined through low-temperature

adiabatic calorimetry.
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Methodology: Adiabatic Calorimetry

o Sample Preparation: A purified sample of p-menth-3-ene is sealed in a calorimeter vessel
under vacuum.

o Calorimeter and Cryostat: The calorimeter vessel is placed in a cryostat and cooled to near
absolute zero (typically around 5 K). The calorimeter is surrounded by an adiabatic shield,
the temperature of which is precisely controlled to match that of the sample vessel,
minimizing heat exchange with the surroundings.

e Heating and Measurement: A known amount of electrical energy is supplied to the sample,
and the resulting temperature increase is measured. This process is repeated in small
increments up to and beyond room temperature.

o Data Analysis: The heat capacity at each temperature is calculated from the energy input
and the temperature change. The experimental heat capacity data is then used to determine
the standard entropy and enthalpy at 298.15 K by integrating the Cp/T versus T and Cp
versus T curves, respectively, from 0 K.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure is a critical property for understanding the volatility of a compound and for
deriving the enthalpy of vaporization (AvapH).

Methodology: Static Method

e Apparatus: A sample of p-menth-3-ene is placed in a thermostated vessel connected to a
pressure transducer. The system is evacuated to remove air.

e Measurement: The sample is maintained at a constant temperature, and the pressure is
allowed to equilibrate. The equilibrium pressure is recorded as the vapor pressure at that
temperature.

« Temperature Range: Measurements are repeated over a range of temperatures.

» Data Analysis: The enthalpy of vaporization is determined from the temperature dependence
of the vapor pressure using the Clausius-Clapeyron equation.
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Computational Thermochemistry

In the absence of experimental data, computational methods provide a robust means of
estimating thermochemical properties.

Methodology: Density Functional Theory (DFT)

e Molecular Modeling: The three-dimensional structure of the p-menth-3-ene molecule is built
and optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G*).

e Frequency Calculations: Vibrational frequency calculations are performed on the optimized
structure to confirm it is a true minimum on the potential energy surface and to obtain the
zero-point vibrational energy and thermal contributions to enthalpy and entropy.

e Property Calculation: The standard enthalpy of formation, heat capacity, and entropy are
calculated using statistical mechanics principles based on the computed vibrational
frequencies and molecular structure.

Experimental and Computational Workflow

The following diagram illustrates the logical workflow for the determination of thermochemical
data for p-menth-3-ene, combining both experimental and computational approaches.
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Workflow for Thermochemical Data Determination.

Conclusion

While direct experimental thermochemical data for p-menth-3-ene is currently scarce in the
public domain, established methodologies in calorimetry and computational chemistry provide
clear pathways for its determination. The data for isomeric monoterpenes such as limonene
and carene serve as valuable benchmarks. For researchers and professionals in drug
development and other fields requiring precise thermochemical data, a combination of the
experimental protocols and computational methods outlined in this guide will enable the
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generation of a comprehensive and reliable thermochemical profile for p-menth-3-ene. This, in
turn, will facilitate more accurate modeling, process optimization, and safety assessments
involving this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215651?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

